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Compound of Interest

Compound Name: ML350

Cat. No.: B10763790 Get Quote

While the query specified ML350, a comprehensive review of scientific literature indicates that

ML350 is not a recognized modulator of the Transient Receptor Potential Mucolipin 1

(TRPML1) channel. The primary and most extensively studied synthetic agonist for TRPML1 is

Mucolipin Synthetic Agonist 1 (ML-SA1). This guide will provide an in-depth technical overview

of the mechanism of action of ML-SA1 as a potent activator of TRPML1, a critical lysosomal

cation channel.

This document is intended for researchers, scientists, and drug development professionals,

offering a detailed exploration of the molecular interactions, downstream signaling cascades,

and key experimental methodologies used to elucidate the function of TRPML1 agonists.

Core Mechanism of Action: Direct Activation of the
TRPML1 Channel
ML-SA1 acts as a direct agonist of the TRPML1 channel, which is predominantly located on the

membrane of late endosomes and lysosomes. TRPML1 is a non-selective cation channel

permeable to Ca²⁺, Fe²⁺, and other ions. The binding of ML-SA1 to TRPML1 induces a

conformational change in the channel protein, leading to its opening and the subsequent efflux

of cations, most notably Ca²⁺, from the lysosomal lumen into the cytoplasm.[1][2] This release

of lysosomal calcium is a pivotal event that initiates a cascade of downstream cellular

processes.
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Cryo-electron microscopy studies have revealed that ML-SA1 binds to a hydrophobic pocket

within the transmembrane domain of the TRPML1 channel.[1] This binding site is distinct from

that of the endogenous agonist phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). The binding

of ML-SA1 stabilizes the open conformation of the channel, facilitating sustained cation

release.[1]

Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the activation

of TRPML1 by its well-characterized synthetic agonist, ML-SA1.

Compound Target Assay Type Cell Line EC₅₀ Reference

ML-SA1 TRPML1
Lysosomal

Ca²⁺ Release
HEK293 ~10 µM [3]

ML-SA1 TRPML1
Whole-cell

Patch Clamp
HEK293T

Activates at

10 µM
[4]

ML-SA5 TRPML1
Automated

Patch Clamp

HEK-

TRPML1-4A
0.5 µM [5]

Signaling Pathways Activated by TRPML1 Agonism
The ML-SA1-induced, TRPML1-mediated release of lysosomal Ca²⁺ triggers several critical

signaling pathways, most notably the induction of autophagy.

Autophagy Induction Pathway
The increase in cytosolic Ca²⁺ concentration activates Calmodulin-dependent protein kinase

kinase beta (CaMKKβ), which in turn phosphorylates and activates AMP-activated protein

kinase (AMPK). Activated AMPK then inhibits the mammalian target of rapamycin complex 1

(mTORC1), a key negative regulator of autophagy. The inhibition of mTORC1 leads to the

activation of the ULK1 complex, initiating the formation of the autophagosome.

ML-SA1 TRPML1 Channel
 Binds & Activates

Lysosomal Ca²⁺ Efflux ↑ Cytosolic Ca²⁺ CaMKKβ
 Activates

AMPK
 Activates

mTORC1 Complex
 Inhibits

ULK1 Complex Activation
 Inhibits

Autophagosome Formation Autophagy
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Fig 1. ML-SA1-induced autophagy signaling pathway.

Experimental Protocols
Lysosomal Calcium Release Assay
This assay measures the release of calcium from lysosomes upon treatment with a TRPML1

agonist.

Methodology:

Cell Culture and Dye Loading:

Plate cells (e.g., HEK293) on glass-bottom dishes.

Load cells with a low-affinity fluorescent Ca²⁺ indicator that preferentially accumulates in

acidic organelles, such as Fura-2 AM or a genetically encoded sensor targeted to

lysosomes.

Imaging Setup:

Mount the dish on an inverted fluorescence microscope equipped with a perfusion system

and a camera for time-lapse imaging.

Baseline Measurement:

Acquire baseline fluorescence images in a Ca²⁺-free extracellular solution to isolate the

lysosomal signal.

Agonist Stimulation:

Perfuse the cells with a solution containing the TRPML1 agonist (e.g., ML-SA1).

Data Acquisition and Analysis:

Record the change in fluorescence intensity over time. An increase in cytosolic

fluorescence indicates the release of Ca²⁺ from lysosomes.
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Quantify the peak fluorescence change to determine the extent of channel activation.
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Fig 2. Workflow for a lysosomal calcium release assay.

Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through TRPML1 channels on the

plasma membrane. As TRPML1 is primarily lysosomal, a modified version of the channel that is

trafficked to the plasma membrane is often used.

Methodology:

Cell Preparation:

Transfect cells (e.g., HEK293T) with a plasmid encoding a plasma membrane-targeted

TRPML1 mutant (e.g., TRPML1-4A).

Patch-Clamp Recording:

Establish a whole-cell patch-clamp configuration on a transfected cell.

Apply a voltage-ramp protocol to elicit currents.

Agonist Application:

Perfuse the cell with an extracellular solution containing the TRPML1 agonist (e.g., ML-

SA1).

Data Acquisition and Analysis:

Record the changes in membrane current in response to the agonist. An increase in

inward and outward currents indicates channel activation.

Construct current-voltage (I-V) curves to characterize the properties of the agonist-induced

current.
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Fig 3. Workflow for whole-cell patch-clamp analysis of TRPML1.

In summary, while ML350 is not the correct molecule of interest, the synthetic agonist ML-SA1

provides a powerful tool to probe the function of the TRPML1 channel. Its mechanism of action,
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involving direct channel activation and subsequent lysosomal calcium release, initiates critical

cellular processes such as autophagy, highlighting the therapeutic potential of targeting this

channel in various diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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